3-benzyl-5-bromopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-bromopyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromopyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives, which are commercially available or can be synthesized from simpler precursors.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-bromopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-benzyl-5-bromopyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromine and benzyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
3-benzyl-5-fluoropyrimidin-4(3H)-one: Contains a fluorine atom, which can influence its reactivity and biological activity.
Uniqueness
3-benzyl-5-bromopyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s physical and chemical properties.
Properties
CAS No. |
89185-09-1 |
---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-benzyl-5-bromopyrimidin-4-one |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-8-14(11(10)15)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
OKLMCDJHTAYQME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.